molecular formula C21H18N4O3 B4524209 N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B4524209
M. Wt: 374.4 g/mol
InChI Key: HGCBZFSRVPJOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a pyrazole ring, a phthalimide moiety, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Phthalimide Moiety: The phthalimide moiety can be synthesized by reacting phthalic anhydride with ammonia or a primary amine.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole ring, phenylethyl group, and phthalimide moiety through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and phthalimide moiety may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide: shares similarities with other pyrazole-containing compounds and phthalimide derivatives.

    Pyrazole Derivatives: Compounds like 3(5)-substituted pyrazoles exhibit similar reactivity and applications in medicinal chemistry.

    Phthalimide Derivatives: Compounds such as thalidomide and its analogs share the phthalimide moiety and have applications in drug development.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential for diverse applications. The presence of both the pyrazole ring and phthalimide moiety allows for unique interactions with biological targets and synthetic versatility.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(1-methylpyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-24-13-16(12-22-24)23-19(26)15-7-8-17-18(11-15)21(28)25(20(17)27)10-9-14-5-3-2-4-6-14/h2-8,11-13H,9-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCBZFSRVPJOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 5
N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 6
N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.